4-Aminopyrimidine-5-carboxamide
CAS No.: 4786-51-0
Cat. No.: VC21337845
Molecular Formula: C5H6N4O
Molecular Weight: 138.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4786-51-0 |
---|---|
Molecular Formula | C5H6N4O |
Molecular Weight | 138.13 g/mol |
IUPAC Name | 4-aminopyrimidine-5-carboxamide |
Standard InChI | InChI=1S/C5H6N4O/c6-4-3(5(7)10)1-8-2-9-4/h1-2H,(H2,7,10)(H2,6,8,9) |
Standard InChI Key | LHRPKQMNCPCVQL-UHFFFAOYSA-N |
SMILES | C1=C(C(=NC=N1)N)C(=O)N |
Canonical SMILES | C1=C(C(=NC=N1)N)C(=O)N |
Introduction
Chemical Structure and Properties
4-Aminopyrimidine-5-carboxamide is a pyrimidine derivative characterized by an amino group at position 4 and a carboxamide group at position 5 of the pyrimidine ring. This structural arrangement confers unique chemical properties and biological activities to the compound.
Basic Properties
The compound has the molecular formula C5H6N4O with a molecular weight of 138.13 g/mol . Its structure contains a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, making it a pyrimidine derivative. The presence of multiple nitrogen atoms and functional groups creates potential for hydrogen bonding and various chemical interactions.
Structural Identifiers
The following table presents the key structural identifiers of 4-aminopyrimidine-5-carboxamide:
Identifier Type | Value |
---|---|
IUPAC Name | 4-aminopyrimidine-5-carboxamide |
Molecular Formula | C5H6N4O |
CAS Number | 4786-51-0 |
InChI | InChI=1S/C5H6N4O/c6-4-3(5(7)10)1-8-2-9-4/h1-2H,(H2,7,10)(H2,6,8,9) |
InChI Key | LHRPKQMNCPCVQL-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C(=NC=N1)N)C(=O)N |
The structural identifiers provide unique ways to represent and search for the compound in chemical databases and literature .
Physical Properties
4-Aminopyrimidine-5-carboxamide exists as a solid at room temperature. Its predicted collision cross-section data, which can be useful for mass spectrometry-based analyses, is presented below:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 139.06143 | 125.1 |
[M+Na]+ | 161.04337 | 135.8 |
[M+NH4]+ | 156.08797 | 131.9 |
[M+K]+ | 177.01731 | 131.9 |
[M-H]- | 137.04687 | 126.0 |
[M+Na-2H]- | 159.02882 | 131.2 |
[M]+ | 138.05360 | 126.4 |
[M]- | 138.05470 | 126.4 |
These collision cross-section values provide insights into the three-dimensional structure and behavior of the molecule in mass spectrometry experiments .
Biological Activity
4-Aminopyrimidine-5-carboxamide and its derivatives exhibit various biological activities that make them attractive for medicinal chemistry research.
Enzyme Inhibition
Research has identified that derivatives of 4-aminopyrimidine-5-carboxamide can inhibit VEGFR-2 kinase (Vascular Endothelial Growth Factor Receptor-2). This enzyme plays a crucial role in angiogenesis, which is the formation of new blood vessels from existing ones - a process essential for tumor growth and metastasis. The inhibitory activity against VEGFR-2 kinase suggests potential applications in cancer treatment .
Antiproliferative Effects
Compounds based on the 4-aminopyrimidine scaffold have demonstrated antiproliferative activity against various cancer cell lines. Studies have shown that these compounds can cause cell cycle arrest at the G2/M phase, preventing cells from entering mitosis. This mechanism can effectively halt the proliferation of cancer cells and potentially induce apoptosis (programmed cell death) .
Structure-Activity Relationships
When modified with specific functional groups, 4-aminopyrimidine-5-carboxamide derivatives show enhanced biological activities. For example, a novel 4-aminopyrimidine-5-carboxaldehyde oxime scaffold with a 4-fluoro-2-methylindol-5-yloxy group at position 6 and various alkyl groups as oxime side chains has shown good potency against VEGFR-2 kinase .
Research Applications
4-Aminopyrimidine-5-carboxamide and its derivatives have several potential research applications based on their chemical properties and biological activities.
Anticancer Research
The most prominent application appears to be in anticancer research. The ability of derivatives to inhibit VEGFR-2 kinase and demonstrate antiproliferative effects makes them candidates for developing new anticancer agents . The cell cycle arrest at the G2/M phase caused by these compounds represents a mechanism distinct from many existing chemotherapeutic agents.
Medicinal Chemistry
In medicinal chemistry, 4-aminopyrimidine-5-carboxamide serves as a valuable scaffold for developing new bioactive compounds. Its core structure can be modified through substitution at various positions to enhance activity, improve pharmacokinetic properties, or reduce toxicity.
Chemical Biology
The compound may also find applications in chemical biology as a tool for studying biological processes, particularly those involving kinases and cell cycle regulation.
Structural Modifications and Derivatives
Oxime Derivatives
A significant derivative is the 4-aminopyrimidine-5-carboxaldehyde oxime, which has shown enhanced inhibitory activity against VEGFR-2 kinase. This modification transforms the carboxamide group into an oxime functional group, which can interact differently with biological targets .
Structure-Activity Relationship Studies
Research has investigated how structural modifications affect the biological activity of 4-aminopyrimidine derivatives. Key findings include:
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Substitution at position 6 with a 4-fluoro-2-methylindol-5-yloxy group enhances VEGFR-2 inhibition
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The nature of the oxime side chain significantly influences potency
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Modifications that affect the compound's ability to interact with the ATP-binding site of kinases can dramatically alter inhibitory activity
Comparison with Similar Compounds
4-Aminopyrimidine-5-carboxamide belongs to a larger family of pyrimidine derivatives with varied biological activities. Related compounds include:
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Other aminopyrimidines with different substitution patterns
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Pyrimidine-based drugs currently in clinical use, such as certain antiviral and anticancer agents
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Other heterocyclic compounds that target kinases
A comprehensive comparison would require analysis of structure-activity relationships across these compound classes.
Analytical Methods for Identification and Characterization
Mass Spectrometry
Mass spectrometry is a valuable technique for identifying and characterizing 4-aminopyrimidine-5-carboxamide. The predicted collision cross-section data provided in section 1.3 can assist in mass spectrometry-based analyses .
Infrared (IR) Spectroscopy
IR spectroscopy could identify the functional groups present in 4-aminopyrimidine-5-carboxamide, with characteristic absorptions expected for:
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N-H stretching from the amino and amide groups
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C=O stretching from the carboxamide group
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C=N and C=C stretching from the pyrimidine ring
Future Research Directions
Drug Development
Further research could focus on optimizing 4-aminopyrimidine-5-carboxamide derivatives for drug development, particularly as anticancer agents. This would involve:
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Enhancing potency against specific targets
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Improving pharmacokinetic properties
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Reducing toxicity
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Developing formulations suitable for clinical application
Combination Therapy
Investigation of potential synergistic effects when combined with other therapeutic agents could reveal new treatment strategies, especially for resistant cancers.
Expanded Target Profiling
While current research has focused on VEGFR-2 inhibition, expanded profiling against other kinases and biological targets could uncover additional therapeutic applications for these compounds.
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